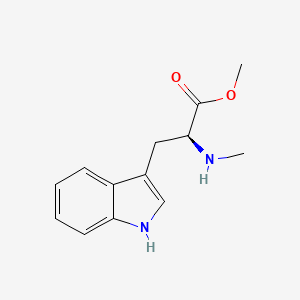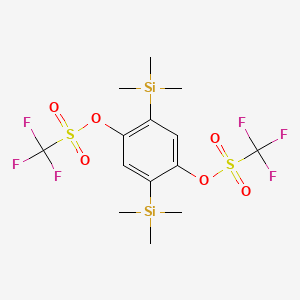
2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate)
Overview
Description
“2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate)” is a chemical compound with the molecular formula C14H20F6O6S2Si2 . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular weight of “2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate)” is 518.59 .
Physical And Chemical Properties Analysis
This compound is a solid at 20°C and should be stored under inert gas due to its air sensitivity .
Scientific Research Applications
Lewis Acid Catalysis
2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) derivatives have been explored for their catalytic properties in organic synthesis. For instance, trimethylsilyl bis(trifluoromethanesulfonyl)imide, a related compound, has been used as an effective Lewis acid catalyst in the Diels-Alder reaction, displaying superior effectiveness compared to other catalysts and tolerance for sensitive functional groups (Mathieu & Ghosez, 2002).
Electron Acceptor Synthesis
A novel electron acceptor compound, 2,5-Bis(4'-(dimethylamino)pyridinio)-3,6-difluoro-7,7,8,8-tetracyanoquinodimethane bis(trifluoromethanesulfonate), was synthesized. This compound demonstrates high reduction potential and is a result of a reaction involving a related trimethylsilyl compound (Iwatsuki, Kubo, & Iwase, 1993).
Acylation Reactions
Trimethylsilyl trifluoromethanesulfonate, a compound closely related to 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate), has been effectively used as a catalyst for the acylation of alcohols with acid anhydrides. This process is more efficient than traditional methods, working well with a variety of alcohols and phenols (Procopiou, Baugh, Flack, & Inglis, 1998).
Polymer Synthesis
In the field of polymer chemistry, derivatives of 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) have been utilized in the synthesis of poly(phenylene) derivatives. This involves the coupling of aromatic bis(trifluoromethanesulfonate) with bis(trimethylstannyl)benzene, leading to soluble poly(phenylene)s with unique properties (Qian & Peña, 1995).
Applications in Organic Chemistry
The compounds related to 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) have diverse applications in organic chemistry, such as facilitating nucleophilic trifluoromethylation reactions and synthesizing fluorinated analogs of natural compounds (Sosnovskikh, Usachev, Sevenard, & Röschenthaler, 2003).
Safety And Hazards
“2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate)” is classified as dangerous. It can cause severe skin burns and eye damage and may be corrosive to metals . Precautionary measures include not breathing dust or mist, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .
properties
IUPAC Name |
[4-(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F6O6S2Si2/c1-29(2,3)11-7-10(26-28(23,24)14(18,19)20)12(30(4,5)6)8-9(11)25-27(21,22)13(15,16)17/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSLFYMKJPECFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F6O6S2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) | |
CAS RN |
613676-07-6 | |
| Record name | 2,5-Bis(trimethylsilyl)-1,4-phenylene Bis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



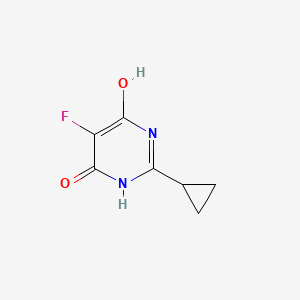
![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexylurea](/img/structure/B1640544.png)
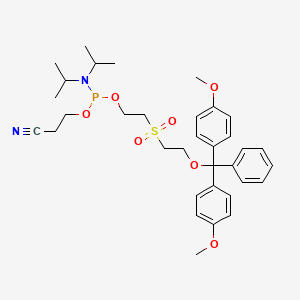

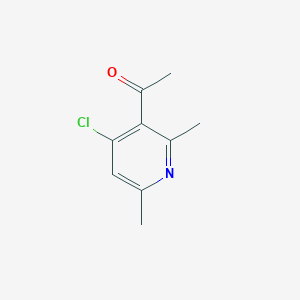
![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1640555.png)

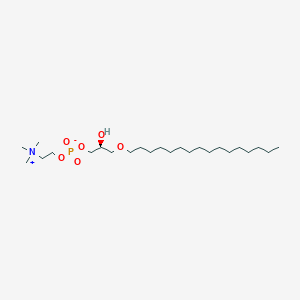

![[2-[(E)-dimethylaminomethylideneamino]-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1640579.png)
![1H-Benzotriazole,1-[(3S,5R,7aR)-hexahydro-3-phenylpyrrolo[2,1-b]oxazol-5-yl]-](/img/structure/B1640591.png)
![4-[5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]-2-pyridinamine](/img/structure/B1640592.png)
